tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-21(2,3)29-20(27)23-11-9-22(10-12-23)15-24(19(26)13-18(22)25)14-16-5-7-17(28-4)8-6-16/h5-8H,9-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGSAKJAPUYYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C(=O)CC2=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
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Solvent : Chloroform at −10°C to 5°C under nitrogen atmosphere.
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Catalyst : TiCl₄ (1.2 equivalents) facilitates imine activation and cyclization.
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Yield : 73.4% for the intermediate (3S,4S)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetyl-1-p-methoxyphenyl-2-azetidinone .
This step establishes the spirocyclic β-lactam ring, critical for subsequent functionalization. The tert-butyldimethylsilyl (TBDMS) group ensures steric protection of the hydroxyl moiety during downstream reactions.
Oxidation and Phase Transfer Catalysis
The acetyl group at the 4-position of the azetidinone intermediate is oxidized to an acetoxyl group using peracetic acid under phase transfer conditions.
Optimization with Na₃PO₄ and Quaternary Ammonium Salts
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Catalytic System : Sodium phosphate (Na₃PO₄) and tetrabutylammonium bromide (TBAB) enhance interfacial reactivity.
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Temperature : 0–25°C to minimize epimerization.
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Outcome : Conversion to (3R,4R)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetoxy-1-p-methoxyphenyl-2-azetidinone with >98% purity (HPLC).
The phase transfer catalyst accelerates peracid diffusion into the organic phase, improving reaction kinetics and selectivity.
Alternative Route via Spirocyclic Diamine Intermediate
Patent CN101255159A provides a complementary strategy starting from 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane , which is reduced and functionalized.
Lithium Aluminium Hydride (LAH) Reduction
Benzyl Group Exchange for 4-Methoxyphenylmethyl
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Reaction : Pd/C-catalyzed hydrogenolysis removes the benzyl group, followed by reductive alkylation with 4-methoxybenzyl chloride .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
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Stereochemical Control : The TiCl₄ route provides superior stereoselectivity (3S,4S configuration) compared to LAH reduction, which may require chiral auxiliaries.
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Oxidation Side Reactions : Over-oxidation to carboxylic acids is mitigated by Na₃PO₄ buffering.
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Cost Efficiency : TBDMS and Boc protective groups increase material costs but enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or spirocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound’s unique structure makes it valuable for the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism by which tert-butyl 2-(4-methoxybenzyl)-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic diazaspiro[5.5]undecane derivatives are widely explored for their structural diversity and pharmacological relevance. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural Features and Molecular Properties
Biological Activity
The compound tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₂O₅
- Molecular Weight : 347.46 g/mol
- Functional Groups : The compound contains a tert-butyl group, a methoxyphenyl group, and a spirocyclic structure which contributes to its unique properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of spirocyclic compounds have been shown to inhibit cell proliferation in various cancer cell lines, including HePG-2 and Caco-2. The IC₅₀ values for these compounds ranged from 0.29 to 0.90 μM, demonstrating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Topoisomerase II : Similar compounds have been found to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.
- DNA Intercalation : The structural characteristics allow for potential intercalation between DNA bases, disrupting replication processes.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells.
Antimicrobial Activity
Some derivatives of the compound have also shown promising antimicrobial properties. For example, studies indicate that spirocyclic compounds can exhibit antibacterial and antifungal activities against various pathogens . The presence of the methoxy group is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells.
Case Studies
- Study on Antitumor Effects : A recent study evaluated the effects of a related compound on breast cancer cell lines, reporting a significant reduction in cell viability at concentrations as low as 10 μM over 48 hours.
- Antimicrobial Evaluation : In another investigation, a series of spirocyclic derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition with MIC values ranging from 8 to 32 μg/mL.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC₅₀/MIC (μM) | Reference |
|---|---|---|---|
| Antitumor | HePG-2 | 0.29 - 0.90 | |
| Antimicrobial | Staphylococcus aureus | 8 | |
| Antimicrobial | Escherichia coli | 32 |
| Mechanism | Description |
|---|---|
| Topoisomerase II Inhibition | Disruption of DNA replication |
| DNA Intercalation | Interference with DNA base pairing |
| Apoptosis Induction | Triggering programmed cell death pathways |
Q & A
Q. What mechanistic insights explain degradation products under accelerated stability testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
